2-Propanol, 1,1,3-tribromo-
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Overview
Description
2-Propanol, 1,1,3-tribromo- is an organic compound with the molecular formula C₃H₅Br₃O. It is a brominated derivative of propanol and is known for its significant reactivity due to the presence of three bromine atoms. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propanol, 1,1,3-tribromo- can be synthesized through the bromination of 2-propanol. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2-Propanol, 1,1,3-tribromo- involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Propanol, 1,1,3-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of less brominated or debrominated alcohols.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
2-Propanol, 1,1,3-tribromo- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1,3-tribromo- involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
1,1,3-Tribromo-2-propanol: Another brominated propanol with similar reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated and fluorinated propanol with unique chemical properties.
2,2-Bis(bromomethyl)propane-1,3-diol: A compound with two bromine atoms and a diol structure.
Uniqueness: 2-Propanol, 1,1,3-tribromo- is unique due to its specific bromination pattern, which imparts distinct reactivity and chemical behavior. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
59228-00-1 |
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Molecular Formula |
C3H5Br3O |
Molecular Weight |
296.78 g/mol |
IUPAC Name |
1,1,3-tribromopropan-2-ol |
InChI |
InChI=1S/C3H5Br3O/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
InChI Key |
QDJVPMNYRGTTFU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Br)Br)O)Br |
Origin of Product |
United States |
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